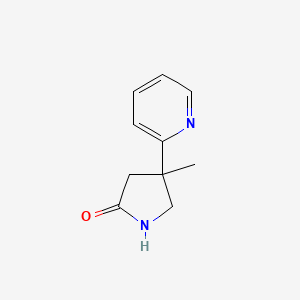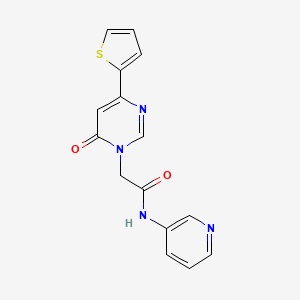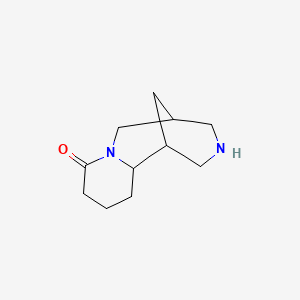
Tetrahidrocitisina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrocytisine is a quinolizidine alkaloid that has garnered significant attention due to its pharmacological properties. It is a derivative of cytisine, a well-known compound that interacts with nicotinic acetylcholine receptors.
Aplicaciones Científicas De Investigación
Tetrahydrocytisine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other quinolizidine derivatives.
Biology: Studies focus on its interaction with nicotinic acetylcholine receptors, which are involved in numerous physiological processes.
Medicine: Tetrahydrocytisine is explored for its potential in developing drugs for smoking cessation and other neurological conditions.
Industry: Its derivatives are investigated for their antimicrobial and antifungal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrahydrocytisine can be synthesized from quinolizidine-2,6-dione through a series of steps. One common method involves a double Mannich condensation reaction. The starting material, quinolizidine-2,6-dione, undergoes a biomimetic α-acylimmonium cyclization, followed by alkylation with 3-butyn-1-ol using a Mitsunobu protocol. The intermediate is then reduced with L-Selectride and treated with formic acid to yield tetrahydrocytisine .
Industrial Production Methods: While specific industrial production methods for tetrahydrocytisine are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and conditions makes it feasible for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydrocytisine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using agents like potassium hexacyanoferrate(III) or sodium dichromate. Reduction reactions often involve catalytic hydrogenation .
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate(III), sodium dichromate, mercury(II) acetate.
Reduction: Catalytic hydrogenation using platinum oxide.
Substitution: Reactions with 2-fluoro-5-nitrobenzaldehyde and 1,3-dimethylbarbituric acid.
Major Products: The major products formed from these reactions include various derivatives of tetrahydrocytisine, such as spirocyclic compounds and other heterocyclic quinolizidine systems .
Mecanismo De Acción
Tetrahydrocytisine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. These receptors are part of the cholinergic system and play a crucial role in neurotransmission. By binding to these receptors, tetrahydrocytisine can modulate synaptic transmission, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Cytisine: The parent compound of tetrahydrocytisine, known for its use in smoking cessation.
Lupanine: Another quinolizidine alkaloid with similar pharmacological properties.
Sparteine: A quinolizidine alkaloid with applications in medicinal chemistry.
Matrine: Known for its antifungal and antimicrobial properties.
Uniqueness: Tetrahydrocytisine is unique due to its specific interaction with nicotinic acetylcholine receptors and its potential for developing new therapeutic agents. Its structural modifications allow for the creation of various derivatives with distinct pharmacological profiles .
Propiedades
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYCGMBGRYVQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(CNC3)CN2C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Tetrahydrocytisine and where is it found?
A1: Tetrahydrocytisine is a quinolizidine alkaloid, a class of nitrogen-containing compounds found naturally in plants and some animals. It is particularly prevalent within the Genisteae family of plants. []
Q2: What is known about the biological activity of Tetrahydrocytisine?
A2: While research is ongoing, Tetrahydrocytisine and other quinolizidine alkaloids have shown potential in various biological assays. For instance, they've demonstrated antifungal activity against Fusarium oxysporum, a significant plant pathogen. [] Further research suggests potential applications as cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, antimalarial, and antiacetylcholinesterase agents. []
Q3: Has Tetrahydrocytisine been synthesized in the lab?
A3: Yes, researchers have successfully synthesized 2,3,4,5-Tetrahydrocytisine from quinolizidine-2,6-dione in a three-step process with acceptable yields. [] This achievement opens doors for further study and modification of the molecule.
Q4: Are there any studies exploring the structure-activity relationship of Tetrahydrocytisine?
A4: Yes, there's significant interest in understanding how the structure of Tetrahydrocytisine relates to its biological activity. Researchers have investigated the antifungal activity of quinolizidines, including Tetrahydrocytisine, isolated from Genisteae plants against Fusarium oxysporum, noting implications for structure-activity relationships. [] Additionally, investigations into stereocontrolled reactions of (1R,5S,12S)-Tetrahydrocytisine derivatives provide further insights into its structure-activity relationship. [, ]
Q5: What analytical techniques have been employed in the study of Tetrahydrocytisine?
A5: Mass spectrometry has played a crucial role in studying Tetrahydrocytisine and its derivatives. Researchers have utilized mass-spectrometric techniques to compare quinolizidine alkaloids, including cytisine, sparteine, matridine, and their derivatives. [] This approach aids in structural elucidation and understanding fragmentation patterns.
Q6: What is the future direction of research on Tetrahydrocytisine?
A6: Ongoing research seeks to leverage Tetrahydrocytisine as a scaffold for novel compounds. Studies exploring its use in creating substituted diazaadamantanes exemplify this direction. [] Further investigation into the synthesis, modification, and biological evaluation of Tetrahydrocytisine and its derivatives holds promise for discovering new therapeutic agents and understanding its potential across various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)
![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)

![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)
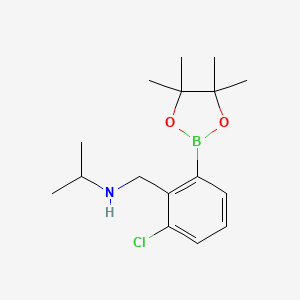
![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)
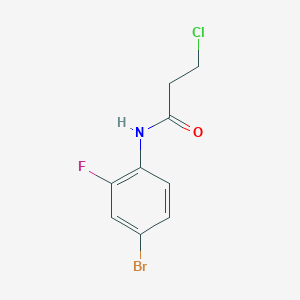
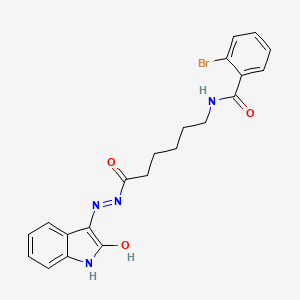
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)
![4-(3-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2410456.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2410462.png)
